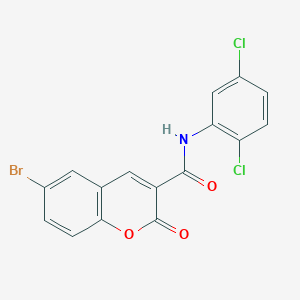
N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide, also known as CFEB, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a small molecule that has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
This compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. It has also been shown to protect dopaminergic neurons, which are affected in Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to protect dopaminergic neurons, which are affected in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide is that it has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been found to have low toxicity in animal studies. However, one of the limitations of this compound is that it requires specialized equipment and expertise for synthesis, which can be costly and time-consuming.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide. One area of research could be the development of more efficient synthesis methods that are cost-effective and scalable. Another area of research could be the optimization of this compound for specific diseases and conditions. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential drug targets. Overall, this compound has shown great potential in the field of medicinal chemistry, and further research could lead to the development of new and effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is through a reaction between 4-chloro-2-fluoroaniline and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can be purified through various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-8-5-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOBDTDFFYYMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)


![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)


![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)



![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)